REACTION_SMILES
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[C:1](=[O:2])([OH:3])[c:4]1[cH:5][c:6]([CH:7]=[O:8])[cH:9][cH:10][cH:11]1.[CH3:17][NH:18][c:19]1[cH:20][c:21]([F:25])[cH:22][cH:23][cH:24]1.[CH3:26][CH2:27][N:28]([CH2:29][CH3:30])[CH2:31][CH3:32].[CH3:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1.[ClH:16].[O:40]1[CH2:41][CH2:42][CH2:43][CH2:44]1.[O:45]=[CH:46][N:47]([CH3:48])[CH3:49].[S:12]([Cl:13])([Cl:14])=[O:15]>>[C:1](=[O:3])([c:4]1[cH:5][c:6]([CH:7]=[O:8])[cH:9][cH:10][cH:11]1)[N:18]([CH3:17])[c:19]1[cH:20][c:21]([F:25])[cH:22][cH:23][cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc(C(=O)O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNc1cccc(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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|
Type
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product
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Smiles
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CN(C(=O)c1cccc(C=O)c1)c1cccc(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |